![molecular formula C16H16ClN5O2S B2960932 N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891126-27-5](/img/structure/B2960932.png)
N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a chlorophenyl group, a triazolopyrimidine group, and an acetamide group . These groups are common in many chemical compounds and have various properties and uses.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The chlorophenyl group would likely contribute to the compound’s aromaticity, while the triazolopyrimidine group could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement and substitution of its constituent groups. The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Potential Antiasthma Agents
Compounds related to N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have shown activity as mediator release inhibitors in the human basophil histamine release assay. This suggests their potential utility as antiasthma agents (Medwid et al., 1990).
Antimalarial Effects
The synthesis of compounds similar to N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide has demonstrated antimalarial activity. Specifically, certain amino-s-triazolo[1,5-α]pyrimidines have shown effectiveness against Plasmodium berghei in mice, indicating their potential as antimalarial agents (Werbel, Elslager, & Chu, 1973).
Antimicrobial and Anti-inflammatory Potential
Some compounds within the [1,2,4]triazolo[4,3-a]pyrimidin-3-yl family have exhibited significant antimicrobial activity against both gram-negative and gram-positive bacteria. Additionally, they have shown potent anti-inflammatory and analgesic activities, which could be of interest for further pharmacological research (El-Gazzar, Hafez, & Nawwar, 2009).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of compounds closely related to N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, have been studied. This research contributes to the understanding of molecular structures and potential interactions in pharmaceutical and chemical research (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Gastric Antisecretory Activity
Some compounds within the [1,2,4]triazolo[4,3-a]pyrimidin-3-yl class have demonstrated gastric antisecretory activity in animal models. These studies provide insight into potential therapeutic applications for gastrointestinal disorders (Sugiyama et al., 1989).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-2-3-12-8-13(23)19-15-20-21-16(22(12)15)25-9-14(24)18-11-6-4-10(17)5-7-11/h4-8H,2-3,9H2,1H3,(H,18,24)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLTZHPLIOBMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.